5-nitro-1-phenyl-1H-indazol-3-amine
Overview
Description
The compound 5-nitro-1-phenyl-1H-indazol-3-amine is a chemical entity that can be presumed to have a nitro group and an amine group attached to an indazole backbone, which is a heterocyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups could confer interesting chemical and physical properties to the molecule, potentially making it a candidate for various chemical reactions and applications.
Synthesis Analysis
The synthesis of compounds related to 5-nitro-1-phenyl-1H-indazol-3-amine can involve multiple steps, including the formation of intermediate structures that may undergo further chemical transformations. For instance, the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine leads to the formation of intermediate compounds that can react with amines and thiophenol to yield amidine derivatives and thioimidate, respectively . These reactions suggest that the synthesis of nitro- and amino-substituted heterocycles can be complex and may involve unexpected pathways or intermediates.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-nitro-1-phenyl-1H-indazol-3-amine can be elucidated using techniques such as X-ray crystallography. For example, the structures of certain reaction products have been established by X-ray crystal-structure analysis, which provides detailed information about the arrangement of atoms within a molecule . This type of analysis is crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
Compounds with nitro and amino groups can participate in a variety of chemical reactions. Azo coupling reactions, for instance, can lead to the formation of triazenes and azo compounds, which exhibit remarkable stability in acidic media . Additionally, reactions with (\alpha)-ketoacids and esters can yield heterocyclic compounds such as benzoxazinones and benzoxazolines . These reactions highlight the versatility of nitro- and amino-substituted compounds in synthesizing a wide range of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitro-1-phenyl-1H-indazol-3-amine and related compounds can be influenced by their molecular structure. For example, the presence of hydrogen-bonding capabilities, as seen in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, can lead to the formation of complex sheets or chains, which can affect the compound's solubility and crystallinity . The electronic structure of these molecules can also impact their reactivity and stability, as seen in the case of fluorescent dyes derived from reactions with (\alpha)-ketoacids . Understanding these properties is essential for predicting the behavior of these compounds in various environments and applications.
Scientific Research Applications
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
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Anticancer Activity
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Antihypertensive Potential
properties
IUPAC Name |
5-nitro-1-phenylindazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDGFGKXFJXUMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319796 | |
Record name | 5-nitro-1-phenylindazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670611 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-nitro-1-phenyl-1H-indazol-3-amine | |
CAS RN |
309944-73-8 | |
Record name | 5-nitro-1-phenylindazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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